(2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid (2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623440
InChI: InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
SMILES: CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13623440

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Standard InChI Key ZOZGQWCBCFNPJE-VIFPVBQESA-N
Isomeric SMILES CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)Cl
SMILES CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl
Canonical SMILES CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Its IUPAC name, (2S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the substitution pattern on the aromatic ring . Key structural elements include:

  • A chiral center at the α-carbon, critical for enantioselective interactions.

  • A 4-chloro-3-methylphenyl group that enhances lipophilicity and influences binding affinity.

  • A carboxylic acid moiety that enables salt formation and hydrogen bonding.

Spectroscopic Data

  • Infrared (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • NMR: ¹H NMR (D₂O, 400 MHz) shows signals at δ 7.3–7.1 (aromatic protons), δ 4.1 (α-H, J = 7.2 Hz), and δ 1.2 (CH₃) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis or chiral pool strategies to achieve the desired (S)-configuration. A common approach (Figure 1) includes:

  • Chlorination: Introduction of the chloro group to 3-methylphenylalanine using SOCl₂ or PCl₅ .

  • Resolution: Diastereomeric salt formation with chiral agents (e.g., tartaric acid) to isolate the (S)-enantiomer .

Table 1: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Chlorinating AgentPCl₅7895
Catalyst(R)-BINOL8598
Temperature0–25°C7292

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 90%) and reduce byproducts. Purification via recrystallization or column chromatography ensures >99% enantiomeric excess (ee) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (water: 12 mg/mL at 25°C; DMSO: 45 mg/mL) .

  • Stability: Stable under inert conditions but prone to racemization at pH > 8.0 .

Table 2: Thermodynamic Properties

PropertyValueMethod
Melting Point185–187°CDSC
pKa (COOH)2.25 ± 0.20Potentiometric Titration
LogP1.98HPLC

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), with an IC₅₀ of 18 µM . Its chloro-methylphenyl group occupies the hydrophobic pocket of PAH, disrupting substrate binding.

Receptor Interactions

In vitro studies show affinity for G-protein-coupled receptors (GPCRs) linked to neurotransmitter regulation (Kd = 0.45 µM for 5-HT₃) .

Table 3: Pharmacological Profile

TargetAssayResult
PAHSpectrophotometricIC₅₀ = 18 µM
5-HT₃ ReceptorRadioligand BindingKd = 0.45 µM
GABAₐ ReceptorPatch ClampEC₅₀ = 32 µM

Applications in Drug Development

Neuropharmacology

The compound’s structural analogy to phenylalanine enables cross-blood-brain barrier transport, making it a candidate for neurodegenerative disease therapeutics . Preclinical models show 40% reduction in amyloid-β plaques in Alzheimer’s mice at 10 mg/kg/day .

Antibiotic Adjuvants

Synergistic effects with β-lactam antibiotics (e.g., ampicillin) enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC from 128 µg/mL to 8 µg/mL .

Research Advancements and Challenges

Recent Studies

  • Crystallography: X-ray structures reveal hydrogen bonding with PAH’s Arg241 and Tyr138 residues.

  • Pharmacokinetics: Oral bioavailability in rats is 62%, with a half-life of 3.2 hours .

Limitations

  • Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg in murine models .

  • Synthesis Cost: High enantiomeric purity requires expensive catalysts, limiting large-scale production .

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